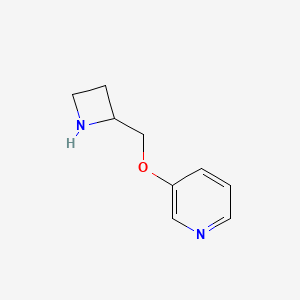
3-(2-Azetidinylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Azetidinylmethoxy)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Nicotinic Acetylcholine Receptor Modulation
3-(2-Azetidinylmethoxy)pyridine is primarily recognized for its role as a selective agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor modulation has significant implications for neuropharmacology, as nAChRs are involved in cognitive processes and are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- In Vitro Studies : Research indicates that A-85380 activates cation efflux through human α4β2 nAChRs with an effective concentration (EC50) of approximately 0.7 μM, demonstrating its potency and selectivity for this receptor subtype .
- Imaging Applications : The compound has been utilized in positron emission tomography (PET) studies to visualize nAChR distribution in the human brain. For instance, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380) is a radiotracer developed for imaging α4β2* nAChRs, allowing researchers to assess receptor occupancy and distribution in smokers .
Neuropharmacological Research
Case Studies on Cognitive Function
The application of this compound extends into cognitive enhancement and neuroprotection. Studies have shown that compounds targeting nAChRs can improve cognitive function in models of neurodegeneration.
- Alzheimer's Disease Research : The binding characteristics of 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine have been studied to understand nAChR deficits in Alzheimer's patients. This research highlights the potential of A-85380 derivatives as diagnostic tools for tracking disease progression and receptor loss .
- Parkinson's Disease Studies : Similar studies have reported deficits in nAChR binding in Parkinson's disease, suggesting that A-85380 could serve as a therapeutic agent to ameliorate cognitive decline associated with the disease .
Antimicrobial Activity
While primarily focused on neuropharmacology, derivatives of pyridine compounds, including those related to this compound, have shown promising antimicrobial activities.
Propriétés
IUPAC Name |
3-(azetidin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMBGWHHBCWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













